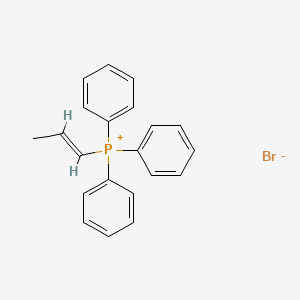

Phosphonium, bromide, (E)-

Description

Foundational Concepts of Phosphonium (B103445) Salts in Advanced Organic Transformations

Phosphonium salts, in general, are indispensable tools in the arsenal (B13267) of synthetic organic chemists. vestachem.comwikipedia.org Their utility stems from the ability to form phosphorus ylides (or phosphoranes) upon treatment with a base. wikipedia.org These ylides are the reactive species in the celebrated Wittig reaction, a method that forges carbon-carbon double bonds with a high degree of control. vestachem.commcmaster.ca The reaction's significance was recognized with the Nobel Prize in Chemistry in 1979 awarded to Georg Wittig.

The nature of the substituents on the phosphorus atom and the carbon of the ylide profoundly influences the reactivity and stereoselectivity of the Wittig reaction. mcmaster.ca Stabilized ylides, typically bearing electron-withdrawing groups, tend to favor the formation of (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. mcmaster.ca This selectivity is a direct consequence of the reaction mechanism, which can proceed through different pathways leading to either the kinetic or thermodynamic product.

Beyond the Wittig reaction, phosphonium salts serve as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. lookchem.com They are also employed as precursors for other valuable organophosphorus compounds and have found applications as ionic liquids and catalysts in various transition metal-catalyzed cross-coupling reactions. lookchem.comnih.govmdpi.com

Research Trajectories for (E)-Configured Phosphonium Bromides

Contemporary research on (E)-configured phosphonium bromides is multifaceted, aiming to expand their synthetic utility and to develop more efficient and stereoselective methods for their preparation and application.

A significant area of investigation involves the development of novel synthetic routes to access these compounds. Traditional methods often rely on the reaction of a phosphine (B1218219) with an appropriate alkyl halide. ontosight.ai However, researchers are exploring alternative, more versatile strategies, including metal-free syntheses from aryl bromides and triphenylphosphine (B44618) in refluxing phenol (B47542), which tolerates a range of functional groups. nih.govacs.org Another approach involves the direct synthesis from benzyl (B1604629) alcohols. organic-chemistry.org

Furthermore, the influence of reaction conditions on the stereochemical outcome of reactions involving (E)-phosphonium bromides continues to be a focal point. For instance, in the context of the Wittig reaction, the choice of base and solvent can dramatically alter the (E)/(Z) selectivity of the resulting alkene. enamine.net The use of specific bases like lithium methoxide (B1231860) or potassium carbonate in dimethylformamide (DMF) has been shown to favor the formation of (E)-alkenes. enamine.net

Recent studies have also explored the application of (E)-phosphonium bromides in the synthesis of complex natural products and bioactive molecules. mcmaster.ca The ability to introduce a double bond with a defined (E)-geometry is often a critical step in these multi-step syntheses.

Moreover, the unique electronic properties of phosphonium salts are being harnessed in materials science. The introduction of phosphonium groups can modify the electronic and optical properties of molecules, making them suitable for applications such as photosensitizers. researchgate.net

Below is a table summarizing key research findings related to the synthesis and application of phosphonium bromides, with a focus on stereoselectivity.

| Reagent/Catalyst System | Substrate | Product | Key Finding |

| (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide with lithium methoxide in DMF | Aldehydes | (E)-α,β-Unsaturated aldehydes | Favors the formation of (E)-alkenes. enamine.net |

| (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide with base in DMSO or THF | Aldehydes | (Z)-α,β-Unsaturated aldehydes | Preferentially forms (Z)-alkenes. enamine.net |

| β-Oxido phosphonium ylides with electrophilic halogen sources | Aldehydes | (E)-Bromo- or iodosubstituted alkenes | Predominantly or exclusively forms (E)-haloalkenes. organic-chemistry.org |

| Triphenylphosphine and aryl bromides in refluxing phenol | Aryl bromides | Aryltriphenylphosphonium bromides | A metal-free synthetic method that tolerates various functional groups. nih.govacs.org |

The ongoing exploration of (E)-phosphonium bromides promises to deliver even more sophisticated and efficient tools for organic synthesis, enabling the construction of increasingly complex and functionally diverse molecules.

Structure

3D Structure of Parent

Properties

CAS No. |

7301-94-2 |

|---|---|

Molecular Formula |

C21H20BrP |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

triphenyl-[(E)-prop-1-enyl]phosphanium;bromide |

InChI |

InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-18H,1H3;1H/q+1;/p-1/b18-2+; |

InChI Key |

DEQBDPCMPVARSX-QMUAEARGSA-M |

Isomeric SMILES |

C/C=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Canonical SMILES |

CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of E Phosphonium Bromides

General Quaternization Reactions of Phosphines with Halogenated Precursors

The most fundamental and widely practiced method for synthesizing phosphonium (B103445) salts is the quaternization of tertiary phosphines. This reaction involves the nucleophilic attack of the phosphorus atom on an electrophilic carbon of a halogenated precursor, typically an alkyl or aryl halide. The reaction of a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl bromide proceeds via an SN2 mechanism to form the corresponding alkyltriphenylphosphonium bromide. bdmaee.net

A common application of this method is the synthesis of ethyltriphenylphosphonium bromide, which is prepared by reacting triphenylphosphine with ethyl bromide, often in a solvent like toluene (B28343) under reflux conditions. orgsyn.orgorganic-chemistry.org Similarly, reacting phosphines with 1,3-dibromopropane (B121459) in toluene at elevated temperatures yields the corresponding phosphonium bromide salt. beilstein-journals.org The process can also be carried out using 1,1-dibromoalkanes in alcoholic solvents, which provides high yields of the phosphonium products without the need for pressure vessels. thieme-connect.com

The quaternization is not limited to alkyl bromides. Aryldiphenylphosphine oxides can be synthesized through a two-step process that begins with the quaternization of methyldiphenylphosphine (B73815) or benzyldiphenylphosphine (B1330785) with aryl bromides. researchgate.netrsc.org This reaction can be performed without a catalyst or can be nickel-catalyzed, and it tolerates a wide variety of functional groups on the aryl bromide, including both electron-withdrawing and electron-donating groups. researchgate.netrsc.org The resulting quaternary phosphonium salts are furnished in yields ranging from 48% to 90%. researchgate.netrsc.org

| Aryl Bromide (ArBr) | Catalyst | Yield of Phosphonium Salt (%) | Reference |

|---|---|---|---|

| p-AcC₆H₄Br | NiBr₂ | 90 | researchgate.net |

| p-BrC₆H₄Br | NiBr₂ | 81 | researchgate.net |

| o-FC₆H₄Br | NiBr₂ | 76 | researchgate.net |

| p-MeOC₆H₄Br | NiBr₂ | 73 | researchgate.net |

| 1-Bromonaphthalene | NiBr₂ | 73 | researchgate.net |

| o-HOOCC₆H₄Br | None | 68 | researchgate.net |

| 2-Bromonaphthalene | None | 87 | researchgate.net |

Stereocontrolled Synthesis of (E)-Vinylphosphonium Bromides

Achieving stereocontrol in the synthesis of vinylphosphonium salts is crucial for their application in stereoselective olefination reactions. Several methods have been developed to specifically obtain the (E)-isomer.

One direct approach involves a variation of the Peterson olefination, where α-trimethylsilyl ylides react with non-enolizable aldehydes. This transformation yields vinylphosphonium salts with high stereoselectivity, favoring the formation of the (E)-isomer. researchgate.net The reaction proceeds through a silylated betaine (B1666868) intermediate, and the observed (E)-selectivity is attributed to kinetic control involving a syn-elimination from an erythro betaine. researchgate.net This method allows for the highly selective formation of the target (E)-vinylphosphonium salt at low temperatures. researchgate.net

Another modern and more sustainable strategy is the photoinduced hydrophosphination of terminal alkynes. nih.gov This method utilizes tri(o-tolyl)phosphine and dispenses with the need for pre-functionalized starting materials or precious metal catalysts. nih.gov In this reaction, the ortho-methyl groups on the phosphine play a critical role; they steer the phosphorus radical to add to the terminal sp-hybridized carbon of the alkyne and subsequently act as intramolecular hydrogen atom donors to the developing sp² carbon radical, leading to the formation of the alkenylphosphonium salt. nih.gov

While not a direct synthesis of the phosphonium salt, the preparation of (E)-vinyl bromides is a key preliminary step for subsequent quaternization. Methods for synthesizing (E)-β-arylvinyl bromides with high stereoselectivity include microwave-induced Hunsdiecker-type reactions of 3-arylpropenoic acids. nih.gov These (E)-vinyl bromide precursors can then, in principle, be reacted with a phosphine to yield the desired (E)-vinylphosphonium bromide.

Emerging Synthetic Approaches

Recent research has focused on developing more efficient, environmentally benign, and versatile methods for synthesizing phosphonium bromides. These emerging approaches often circumvent the limitations of traditional quaternization.

One notable development is the metal-free synthesis of aryltriphenylphosphonium bromides from triphenylphosphine and aryl bromides by using refluxing phenol (B47542) as the solvent. rsc.org Phenol is believed to facilitate the reaction by forming hydrogen bonds with the bromide, which polarizes the carbon-bromine bond and aids both the initial nucleophilic addition of the phosphine and the subsequent elimination of the bromide ion. rsc.org

Another innovative strategy allows for the one-step synthesis of triphenylphosphonium salts directly from alcohols, avoiding the need for hazardous halogenating agents or the pre-synthesis of alkyl halides. nih.gov This method uses trimethylsilyl (B98337) bromide (TMSBr) to generate an intermediate benzyl (B1604629) bromide in situ, which then readily reacts with triphenylphosphine. nih.gov The protocol is effective for a broad range of benzyl and heteroaryl alcohols, including acid-sensitive substrates. nih.gov

A paradigm shift in synthesis is the "inverse reactivity" approach, which utilizes phosphine oxides as electrophilic partners rather than the traditional nucleophilic phosphines. In this process, the phosphine oxide is converted into a crucial halophosphonium salt intermediate, which then reacts with Grignard reagents acting as nucleophiles. This method overcomes the often slow kinetics and limited availability associated with many parent phosphines and allows for the preparation of a wide array of quaternary phosphonium salts in excellent yields.

Mechanistic Investigations of Reactions Involving E Phosphonium Bromides

3 Pathways of Controlled Chemical Transformation and Derivatization

(E)-Phosphonium bromides, particularly vinylphosphonium salts, are versatile reagents in organic synthesis, serving as precursors to a variety of complex molecules through controlled chemical transformations. Their reactivity is dominated by the electrophilic nature of the β-carbon of the vinyl group, making them excellent Michael acceptors. This characteristic initiates a cascade of reactions, most notably the formation of a phosphorus ylide intermediate, which can then be trapped either intramolecularly or intermolecularly to afford a diverse range of derivatized products. The primary pathways for their transformation include Michael addition-initiated Wittig reactions and cycloaddition reactions.

Michael Addition and Subsequent Wittig Reaction

The most prominent pathway for the derivatization of (E)-vinylphosphonium bromides is the conjugate addition (Michael addition) of a nucleophile. This reaction is highly efficient for a wide array of nucleophiles, including those based on carbon, oxygen, sulfur, and nitrogen. The initial addition of the nucleophile to the β-carbon of the vinyl group generates a transient phosphorus ylide. This ylide is a key reactive intermediate that can be further functionalized.

The fate of the ylide intermediate determines the final product. Two main pathways are exploited:

Intramolecular Wittig Reaction: If the nucleophile contains a carbonyl group (aldehyde or ketone), the newly formed ylide can react intramolecularly with it. This sequence, known as a Michael addition-intramolecular Wittig reaction, is a powerful strategy for the construction of various carbocyclic and heterocyclic ring systems.

Intermolecular Wittig Reaction: In the absence of an internal electrophile, the ylide intermediate can be trapped by adding an external aldehyde or ketone. This intermolecular Wittig reaction leads to the formation of substituted alkenes. The stereochemistry of the resulting alkene (E/Z isomerism) is influenced by the nature of the ylide and the reaction conditions.

The versatility of this approach is demonstrated by the variety of nucleophiles that can be employed, leading to a wide range of molecular architectures.

| Nucleophile Type | Specific Nucleophile | Key Intermediate | Final Product Structure | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Oxygen Nucleophile | β-Hydroxyaldehyde | Oxygen-derived ylide | Substituted 3,6-Dihydropyran | Six-membered heterocycle | 34–56 | nih.gov |

| Sulfur Nucleophile | Mercapto-ketone/ester | Sulfur-derived ylide | Substituted 2,5-Dihydrothiophene | Five-membered heterocycle | 6–95 | nih.gov |

| Nitrogen Nucleophile | 2-Pyrrolocarbaldehyde | Nitrogen-derived ylide | Bicyclic Pyrrole Derivative | Fused heterocycle | 25–87 | nih.gov |

| Carbon Nucleophile | Cyclic Diketoester Enolate | Carbon-derived ylide | Bicyclo[3.3.0]octene | Fused carbocycle | 82–97 | beilstein-journals.org |

| Carbon Nucleophile | Ketoester Enolate | Carbon-derived ylide | Cyclic Alkenes | Carbocycle | Not specified | nih.gov |

In the context of intermolecular reactions, organometallic reagents have proven effective in generating the ylide intermediate for subsequent Wittig reactions. The choice of reagent and reaction conditions can provide some control over the stereochemical outcome. nih.govbeilstein-journals.org

| Nucleophilic Reagent | Added Electrophile | Product Type | Predominant Isomer | Yield (%) | Reference |

|---|---|---|---|---|---|

| Organocopper Compounds (R₂CuLi) | Aldehydes | Substituted Alkene | Z-isomer | 25–80 | nih.govbeilstein-journals.org |

| Grignard Reagents (in presence of CuBr) | Aldehydes | Substituted Alkene | Depends on aldehyde substituent | 68–94 | nih.gov |

| Potassium tert-butoxide (direct ylide formation) | Aldehydes | Polyenes | Z-isomer | 10–36 | beilstein-journals.org |

Cycloaddition Reactions

(E)-Vinylphosphonium bromides can also participate in cycloaddition reactions, where they act as electron-deficient dienophiles. The most common of these is the [4+2] cycloaddition, or Diels-Alder reaction. In this transformation, the vinylphosphonium salt reacts with a conjugated diene to form a six-membered ring. This pathway provides a direct route to cyclic phosphonium (B103445) salts, which can be further elaborated. For instance, the reaction of triphenylvinylphosphonium bromide with dienes like cyclopentadiene or isoprene leads to the formation of bicyclic adducts. While this reaction pathway is well-established, detailed studies focusing solely on the (E)-isomer are less common compared to the extensive research on Michael additions. beilstein-journals.org

The reaction of (E)-styrylphosphonates with cyclopentadienones occurs thermally without the need for a catalyst, yielding the corresponding Diels-Alder cycloadducts. researchgate.net This highlights the inherent reactivity of the activated double bond in (E)-phosphonium derivatives in cycloaddition processes.

Synthesis of (E)-Vinylphosphonium Salts

The controlled synthesis of the (E)-isomer of vinylphosphonium salts is crucial for its application in stereoselective transformations. A highly stereoselective method involves the reaction of α-silyl ylides with a range of aldehydes. This reaction generally favors the formation of the (E)-vinylphosphonium salt in high yields. beilstein-journals.orgresearchgate.net

| Aldehyde | Yield (%) | E/Z Ratio | Reference |

|---|---|---|---|

| Benzaldehyde | 90 | >95:5 | beilstein-journals.org |

| 4-Methoxybenzaldehyde | 85 | >95:5 | beilstein-journals.org |

| 4-Nitrobenzaldehyde | 95 | >95:5 | beilstein-journals.org |

| 2-Naphthaldehyde | 92 | >95:5 | beilstein-journals.org |

| 3-Furaldehyde | 88 | 90:10 | beilstein-journals.org |

| Indole-3-carboxaldehyde | 85 | 85:15 | beilstein-journals.org |

This synthetic route underscores the accessibility of (E)-phosphonium bromides as substrates for the derivatization pathways discussed above. The mechanism of this transformation is thought to proceed with kinetic control, allowing for the predominant formation of the thermodynamically favored (E)-isomer. researchgate.net

Stereoselectivity in E Phosphonium Bromide Mediated Reactions

Factors Governing E/Z Stereochemical Control in Olefination Reactions

The Wittig reaction, a powerful tool for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides, often yields a mixture of E and Z isomers. The ratio of these isomers is highly dependent on the nature of the reactants and the reaction conditions.

The structure and electronic properties of the phosphonium ylide are paramount in determining the E/Z selectivity of the Wittig reaction. Ylides are generally classified into three categories: unstabilized, semi-stabilized, and stabilized.

Unstabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or hydrogen substituents, are highly reactive and typically lead to the formation of (Z)-alkenes with high selectivity. The reaction is kinetically controlled, proceeding through an early, four-centered transition state that minimizes steric interactions, favoring the syn oxaphosphetane intermediate which subsequently decomposes to the Z-alkene.

Stabilized Ylides: When the carbanion is stabilized by an adjacent electron-withdrawing group (e.g., ester, ketone), the ylide is less reactive. These reactions are often thermodynamically controlled and predominantly yield (E)-alkenes. The stabilization of the ylide allows for the reversibility of the initial steps, leading to the formation of the more stable anti oxaphosphetane intermediate, which then decomposes to the E-alkene. Dipole-dipole interactions between the ylide and the carbonyl compound at the transition state also play a significant role in favoring the E-isomer.

Semi-stabilized Ylides: Ylides with substituents like aryl or vinyl groups that offer moderate stabilization often result in poor E/Z selectivity, yielding mixtures of both isomers. The stereochemical outcome in these cases is highly sensitive to the specific reaction conditions.

The electronic properties of the substituents on the phosphorus atom also influence stereoselectivity. For instance, ylides derived from short-chain trialkylphosphines can favor increased (E)-stereoselectivity compared to those from triphenylphosphine (B44618).

Table 1: Influence of Ylide Type on Alkene Stereochemistry

| Ylide Type | Substituent on Carbanion | Reactivity | Predominant Alkene Isomer |

| Unstabilized | Alkyl, H | High | Z |

| Semi-stabilized | Aryl, Vinyl | Moderate | Mixture of E and Z |

| Stabilized | -COOR, -COR, -CN | Low | E |

The choice of solvent and the presence of additives can significantly influence the E/Z ratio of the resulting alkene.

Solvent Effects: The polarity of the solvent can have a profound impact on the stereochemical outcome. For semi-stabilized ylides, non-polar solvents like toluene (B28343) tend to favor the formation of the Z-isomer, while polar solvents can lead to an increase in the proportion of the E-isomer. Computational studies have shown that solvents can influence the P-C-C-O dihedral angle in the transition state, thereby altering the stereoselectivity.

Additive Effects (Lithium Salts): The presence of lithium salts, often introduced during the generation of the ylide using organolithium bases, can dramatically affect the stereochemistry. Lithium ions can coordinate with the betaine (B1666868) intermediate, promoting its equilibration and leading to a loss of stereoselectivity, a phenomenon termed "stereochemical drift". In some cases, particularly with unstabilized ylides, performing the reaction in the presence of salts like lithium iodide or sodium iodide in a polar aprotic solvent such as dimethylformamide (DMF) can lead to almost exclusive formation of the Z-isomer. Conversely, under salt-free conditions, the reaction is more likely to proceed under kinetic control.

Table 2: Effect of Solvents and Additives on Stereoselectivity

| Ylide Type | Solvent | Additive | Predominant Isomer |

| Semi-stabilized | Toluene (non-polar) | None | Z |

| Semi-stabilized | Water (polar) | None | E |

| Unstabilized | DMF (polar aprotic) | LiI or NaI | Z |

| Unstabilized | Aprotic, salt-free | None | Z (kinetic control) |

Several strategies have been developed to overcome the inherent Z-selectivity of unstabilized ylides and to enhance the formation of the E-alkene.

The Schlosser Modification: This is a widely used protocol to obtain (E)-alkenes from unstabilized ylides. The reaction is carried out at low temperatures, and after the initial formation of the betaine intermediate, a second equivalent of an organolithium reagent is added to deprotonate the carbon alpha to the phosphorus atom, forming a β-oxido ylide. This intermediate is then protonated, leading to the more stable threo-betaine, which upon warming, decomposes to the (E)-alkene with high stereoselectivity.

Horner-Wadsworth-Emmons (HWE) Reaction: While not strictly a phosphonium bromide reaction, the HWE reaction, which utilizes phosphonate (B1237965) carbanions, is a powerful alternative that generally provides (E)-alkenes with high selectivity.

SCOOPY (Stereospecific Carbonyl Olefination via β-Oxido Phosphonium Ylides) Reaction: This modification involves trapping the intermediate β-oxido ylides with electrophiles other than a proton. For instance, trapping with halogen sources can lead to the stereoselective synthesis of E-alkenyl halides.

Stereoselective Transformations Utilizing (E)-Phosphonium Bromides Beyond Olefination

While the Wittig reaction is the most prominent application of phosphonium bromides, their utility extends to other stereoselective transformations.

Recent research has demonstrated that β-oxido phosphonium ylides, generated in situ from aldehydes and Wittig reagents, can react with electrophilic halogen sources to produce trisubstituted (E)-bromo- and iodo-substituted alkenes with high stereoselectivity. masterorganicchemistry.com This method offers a convergent approach to the synthesis of E-alkenyl halides, where the stereochemical outcome is dependent on the size of the alkylidene group and the nature of the electrophile. masterorganicchemistry.com For example, bromination of β-oxido ylides derived from larger alkylidene groups can yield E-alkenyl bromides with E/Z ratios as high as 94:6. masterorganicchemistry.com

Furthermore, chiral quaternary phosphonium bromides have emerged as effective phase-transfer catalysts in a variety of asymmetric transformations. These include enantioselective Michael additions, alkylations, and chlorinations of β-keto esters. The design of these catalysts often incorporates functional groups capable of hydrogen bonding, such as amide or urea (B33335) moieties, which play a crucial role in achieving high levels of stereocontrol.

In another novel application, aminobenzyl phosphonium salts have been utilized in a [4+2] annulation reaction with amidine hydrochlorides to synthesize 1,4-dihydroquinazolines. This method provides a metal-free and environmentally benign route to these medicinally important scaffolds.

These examples highlight the expanding role of (E)-phosphonium bromides and their derivatives as versatile reagents and catalysts in stereoselective synthesis, moving beyond their traditional application in olefination reactions.

Advanced Spectroscopic and Structural Characterization of E Phosphonium Bromides and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (E)-phosphonium bromides in solution. Key nuclei, including ¹H, ¹³C, and ³¹P, offer a wealth of information regarding the molecular framework, stereochemistry, and electronic environment of the phosphorus atom.

¹H NMR Spectroscopy: The proton NMR spectra of (E)-alkenylphosphonium bromides display characteristic signals for the vinyl protons. The large vicinal coupling constant (³JHH) between the two vinyl protons, typically in the range of 16-18 Hz, is a definitive indicator of the (E)-configuration. mdpi.com The chemical shifts of these protons are influenced by the substituents on the phosphorus atom and the vinyl group. For instance, in (E)-styryl triphenylphosphonium bromide, the vinyl protons resonate as doublets of doublets, reflecting coupling to both the adjacent vinyl proton and the ³¹P nucleus.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon skeleton. The signals for the vinyl carbons (Cα and Cβ) are particularly informative. These carbons exhibit coupling to the ³¹P nucleus, with the one-bond coupling constant (¹JPC) being larger for the carbon atom directly attached to the phosphorus.

³¹P NMR Spectroscopy: As the central heteroatom, the phosphorus nucleus is a highly sensitive probe of its chemical environment. ³¹P NMR spectroscopy is crucial for confirming the formation of the phosphonium (B103445) salt and for studying its electronic properties. The chemical shift of the ³¹P nucleus in (E)-alkenylphosphonium bromides typically appears in the downfield region, characteristic of tetracoordinated phosphonium species. mdpi.com The specific chemical shift can be influenced by the nature of the substituents on the phosphorus atom and the electronic properties of the vinyl group. Computational studies using methods like the Gauge-Including Atomic Orbital (GIAO) method have shown good correlation with experimental ³¹P NMR chemical shifts, aiding in structural assignments. rsc.org

Interactive Data Table: Representative NMR Data for (E)-Alkenylphosphonium Bromides

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| (E)-Triphenyl(styryl)phosphonium bromide | ¹H (vinyl) | 7.20-7.80 (m) | ³JHH ≈ 17, ³JPH ≈ 15 | mdpi.com |

| (E)-Triphenyl(styryl)phosphonium bromide | ³¹P | ~22-25 | - | mdpi.com |

| Phosphorylated 1-vinylpyrroles | ³¹P (PCl₃⁺) | 89.7–92.1 | ²JPH = 13, ³JPH = 33 | mdpi.com |

| Phosphorylated 1-vinyl-2-trifluoroacetylpyrroles | ³¹P (PCl₃⁺) | 95.7–97.1 | ²JPH = 33, ³JPH = 35 | mdpi.com |

Note: Chemical shifts and coupling constants can vary depending on the solvent and specific substituents.

The analysis of coupling constants, particularly ³JHH, ²JPH, and ³JPH, is fundamental in confirming the (E)-stereochemistry of the double bond. mdpi.comyoutube.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding characteristics within (E)-phosphonium bromide molecules.

FT-IR Spectroscopy: The FT-IR spectra of (E)-phosphonium bromides exhibit several characteristic absorption bands. A key feature is the C=C stretching vibration of the vinyl group, which typically appears in the region of 1640-1600 cm⁻¹. The exact position of this band can be influenced by conjugation and substitution. The spectra also show strong absorptions corresponding to the P-C bonds, particularly the P-phenyl stretches if triphenylphosphine (B44618) was the precursor. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The C=C stretching vibration is often strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the phenyl rings on the phosphorus atom also give rise to characteristic Raman bands.

Interactive Data Table: Characteristic Vibrational Frequencies for (E)-Phosphonium Bromides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Technique |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | Medium | FT-IR, Raman |

| C=C Stretch (vinyl) | 1640-1600 | Medium-Strong | FT-IR, Raman |

| C=C Bend (out-of-plane, trans) | ~965 | Strong | FT-IR |

| P-Phenyl Stretch | ~1440, ~1100 | Strong | FT-IR |

The presence of a strong band around 965 cm⁻¹ in the FT-IR spectrum, attributed to the out-of-plane C-H bending vibration of the trans-disubstituted alkene, further confirms the (E)-geometry.

X-ray Diffraction (XRD) and Single Crystal Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For (E)-phosphonium bromides, single-crystal X-ray analysis provides definitive proof of the (E)-configuration and detailed information on bond lengths, bond angles, and crystal packing.

In the crystalline state, these compounds exist as an ionic lattice composed of the phosphonium cation and the bromide anion. The geometry around the phosphorus atom is typically a distorted tetrahedron. The analysis reveals the exact bond lengths of the P-C(vinyl) and P-C(aryl) bonds, as well as the C=C double bond length. The torsion angle across the C=C bond confirms the (E)-stereochemistry.

Packing diagrams obtained from single-crystal XRD studies show how the bulky phosphonium cations and bromide anions arrange themselves in the crystal lattice, often involving various non-covalent interactions like C-H···Br hydrogen bonds and π-π stacking interactions between the phenyl rings.

Interactive Data Table: Illustrative Crystallographic Parameters for an (E)-Alkenylphosphonium Bromide

| Parameter | Typical Value | Significance |

| Crystal System | Monoclinic / Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal |

| P-C(aryl) Bond Length | ~1.78 - 1.82 Å | Standard length for P-C single bonds |

| P-C(vinyl) Bond Length | ~1.76 - 1.80 Å | Indicates a strong P-C bond |

| C=C Bond Length | ~1.32 - 1.35 Å | Confirms the double bond character |

| C-C=C-P Torsion Angle | ~180° | Unambiguously confirms (E)-geometry |

These precise structural parameters are invaluable for structure-property relationship studies and for validating the results of computational modeling.

Surface and Elemental Analysis Techniques (SEM, EDS, XPS, AFM)

While less commonly applied to pure, small-molecule phosphonium salts, surface and elemental analysis techniques become highly relevant when these compounds are incorporated into materials, used as surface modifiers, or studied as thin films.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and topography of the crystalline or amorphous solid material. It can reveal details about crystal habit, particle size, and surface texture.

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is an elemental analysis technique that confirms the presence of key elements like phosphorus, carbon, and bromine. It can provide semi-quantitative information on the elemental composition of the sample's surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical states of the elements present in the top few nanometers of a sample. For (E)-phosphonium bromides, XPS can distinguish the positively charged phosphorus atom (P⁴⁺) and the bromide anion (Br⁻), providing binding energy values characteristic of these states.

Atomic Force Microscopy (AFM): AFM is used to image the surface topography at the nanoscale. It can be employed to study thin films of materials containing (E)-phosphonium bromides, revealing details about surface roughness and domain structures.

These techniques are particularly powerful when (E)-phosphonium bromides are used in applications such as polymer synthesis, as phase-transfer catalysts, or in the functionalization of nanomaterials.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For ionic compounds like (E)-phosphonium bromides, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.

The mass spectrum of an (E)-phosphonium bromide will not show the molecular ion of the intact salt. Instead, it will prominently feature a peak corresponding to the phosphonium cation [M]⁺. The bromide ion is not typically observed as it is not covalently bonded. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass for the cation, which can be used to confirm its elemental composition. rsc.org

Fragmentation analysis (MS/MS) of the phosphonium cation can provide further structural information. Common fragmentation pathways include the loss of substituent groups from the phosphorus atom, such as phenyl rings, or cleavage of the vinyl group. The observed fragmentation pattern serves as a fingerprint that helps to confirm the structure of the cation.

Interactive Data Table: Mass Spectrometry Data for a Representative (E)-Phosphonium Bromide

| Compound | Ionization Technique | Observed Ion (m/z) | Identity |

| (E)-Triphenyl(styryl)phosphonium bromide | ESI or APCI | [Calculated m/z for C₂₆H₂₂P⁺] | [M]⁺ (Cation) |

| (E)-(4-bromostyryl)triphenylphosphonium bromide | ESI or APCI | [Calculated m/z for C₂₆H₂₁BrP⁺] | [M]⁺ (Cation) |

The absence of a peak corresponding to the intact salt and the presence of the cation's exact mass are key identifiers in the mass spectrometric analysis of these compounds.

Theoretical and Computational Chemistry Studies of E Phosphonium Bromides

Quantum Chemical Calculations (DFT, Semi-Empirical Methods) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential for investigating the electronic structure of molecules. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying complex systems like (E)-phosphonium bromides. These calculations provide optimized molecular geometries, electronic energies, and a detailed picture of the electron distribution within the molecule.

Semi-empirical methods, while less accurate than DFT, can also be employed for preliminary analyses of large molecular systems due to their lower computational demand. These methods are useful for exploring conformational landscapes and obtaining initial insights into electronic properties. For (E)-phosphonium bromides, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311+G**) are commonly used to accurately model the system's electronic characteristics. mdpi.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are key parameters in quantum chemistry. mdpi.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comirjweb.com

In related vinyl-containing compounds, DFT studies have shown that the HOMO is often localized on the π-system of the vinyl group, indicating this region is the primary site for electron donation. The LUMO, conversely, may be distributed across the phosphorus center and its substituents, highlighting potential sites for nucleophilic attack. researchgate.netnepjol.info

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Compounds

| Compound/System | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Vinyl Bromide | DFT/B3LYP/6-31G | -7.02 | -0.68 | 6.34 |

| Vinyl Bromide | HF/6-31G | -11.12 | 3.65 | 14.77 |

| Imidazole Derivative | B3LYP/6-311G | -6.30 | -1.81 | 4.49 |

| Phosphinane Derivative | B3LYP/6-311+G | -6.85 | -1.74 | 5.11 |

Note: Data is based on computational studies of structurally related molecules to illustrate typical values. irjweb.comnepjol.info

The distribution of electronic charge within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. mdpi.comirjweb.com These indices provide a more quantitative measure of the chemical behavior predicted by MEP maps.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a Representative Phosphinane Compound

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -1.74 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.11 |

| Ionization Potential | I ≈ -EHOMO | 6.85 |

| Electron Affinity | A ≈ -ELUMO | 1.74 |

| Electronegativity | χ = (I + A) / 2 | 4.295 |

| Chemical Hardness | η = (I - A) / 2 | 2.555 |

| Chemical Softness | S = 1 / (2η) | 0.196 |

| Electrophilicity Index | ω = χ² / (2η) | 3.59 |

Note: Values are calculated based on data for a 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivative, serving as an illustrative example. mdpi.com

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamics

While quantum chemical calculations focus on the properties of individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a collection of molecules, providing insights into intermolecular interactions and dynamics over time. ucl.ac.uk For ionic compounds like (E)-phosphonium bromide, MD simulations are invaluable for understanding the interactions between the phosphonium (B103445) cation and the bromide anion, as well as their interactions with solvent molecules. researchgate.net

These simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of the system. escholarship.org By solving Newton's equations of motion for each atom, MD simulations generate trajectories that reveal how the system evolves. Analysis of these trajectories can provide information on:

Microstructural Details: The arrangement of ions and solvent molecules can be characterized using tools like Radial Distribution Functions (RDFs), which describe the probability of finding one particle at a certain distance from another. escholarship.org

Dynamic Properties: Properties such as diffusion coefficients and viscosity can be calculated to understand the mobility of the ions in a medium. researchgate.net

Intermolecular Forces: The simulations elucidate the nature of non-covalent interactions, including electrostatic forces and van der Waals interactions, which govern the structure and properties of the condensed phase. escholarship.org

Studies on phosphonium-based ionic liquids have used MD simulations to explore the influence of alkyl chain length and anion type on the physical and chemical properties of the material. ucl.ac.ukescholarship.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving (E)-phosphonium bromides, such as the Wittig reaction where the corresponding ylide is a key intermediate, DFT calculations can map out the entire potential energy surface. nih.gov This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

The Wittig reaction mechanism, for instance, has been a subject of extensive computational study. acs.orgcomporgchem.com Calculations have been used to investigate the key steps:

Oxaphosphetane Formation: The initial [2+2] cycloaddition between the phosphonium ylide and a carbonyl compound to form a four-membered oxaphosphetane intermediate. DFT can determine the activation barrier for this step (TS1). researchgate.net

Pseudorotation: In some cases, the initially formed oxaphosphetane can undergo pseudorotation to a more stable conformer.

Decomposition: The breakdown of the oxaphosphetane to form the final alkene and phosphine (B1218219) oxide products. The energy barrier for this step (TS2) is also calculated. researchgate.net

By comparing the energies of the transition states and intermediates, the rate-determining step of the reaction can be identified. researchgate.net Computational studies have also explored the longstanding debate between a stepwise mechanism involving a betaine (B1666868) intermediate and a concerted cycloaddition pathway, with different DFT functionals sometimes predicting different potential energy surfaces. comporgchem.com

Table 3: Calculated Activation Energy Barriers for the Wittig Reaction with Cyclic Ketones

| Reactant | Activation Energy (TS1) (kcal/mol) |

| Cyclopropanone | -4.97 |

| Cyclobutanone | 0.30 |

| Cyclopentanone | 3.60 |

Note: Data from a B3LYP/6-31G* study on the reaction with Me₃P=CH₂. Negative activation energy relative to reactants indicates the formation of a pre-reaction complex.* researchgate.net

Prediction of Reactivity and Selectivity Profiles

A major strength of computational modeling is its ability to predict the reactivity and selectivity of chemical reactions. For reactions involving (E)-phosphonium bromide derivatives, DFT calculations can explain and predict stereochemical outcomes, such as the E/Z selectivity in the Wittig reaction. nih.govacs.org

The selectivity is often determined by the relative energies of the competing transition states. For the Wittig reaction, the stereochemistry of the resulting alkene is established during the formation of the oxaphosphetane intermediate. Computational studies have shown that the geometry of the addition transition state is governed by a delicate interplay of several factors: nih.govacs.org

Steric Interactions: Repulsion between bulky substituents on the ylide and the carbonyl compound can favor one transition state over another.

Electronic Interactions: For stabilized ylides, dipole-dipole interactions between the ylide and carbonyl group can play a dominant role in controlling the geometry of the transition state, often leading to high E-selectivity. nih.govresearchgate.net

1,2 and 1,3 Interactions: In non-stabilized and semi-stabilized ylides, interactions between substituents on the phosphorus and carbon atoms within the transition state structure are crucial for determining selectivity. nih.govacs.org

By modeling these subtle energetic differences, computational chemistry provides a robust framework for understanding why certain products are favored and for designing new reagents that can achieve higher selectivity in organic synthesis. nih.gov

Applications of E Phosphonium Bromides in Modern Organic Synthesis and Materials Science

Strategic Reagents in Olefination for Diverse Alkene Scaffolds

Phosphonium (B103445) salts are cornerstone reagents for the Wittig reaction, a premier method for synthesizing alkenes from carbonyl compounds. mnstate.edulumenlearning.com This reaction is highly valued for its ability to form a carbon-carbon double bond at a specific, unambiguous location, a significant advantage over elimination reactions that can often yield mixtures of isomers. libretexts.org (E)-Phosphonium bromides, in particular, are instrumental in constructing alkene scaffolds with defined (E)-stereochemistry and for introducing isotopic labels.

Synthesis of Specific (E)-Configured Olefins

The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the phosphorus ylide generated from the phosphonium salt. organic-chemistry.org Stabilized ylides, typically those bearing an electron-withdrawing group on the carbon adjacent to the phosphorus, react with aldehydes to predominantly form (E)-alkenes. organic-chemistry.org This selectivity is a key feature exploited in the synthesis of complex molecules where precise control over double bond geometry is essential.

Recent research has highlighted base-promoted olefination reactions between alkylphosphonium salts and activated alkyl halides that produce alkenes with excellent (E)-selectivity. ethz.chbohrium.com These methods expand the toolkit for stereoselective alkene synthesis, yielding triphenylphosphine (B44618) as a recyclable by-product, which adds to the sustainability of the process. ethz.ch

| Reactant 1 (Phosphonium Salt Derived) | Reactant 2 (Carbonyl/Alkyl Halide) | Key Condition | Primary Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Stabilized Ylide (e.g., from (Carbethoxymethyl)triphenylphosphonium bromide) | Aldehyde (R-CHO) | Standard Wittig Conditions | (E)-α,β-Unsaturated Ester | Predominantly (E) | organic-chemistry.org |

| Alkylphosphonium Salt | Activated Alkyl Halide | Base-Promoted | (E)-Alkene | Excellent (E)-selectivity | ethz.chbohrium.com |

| Benzyltriphenylphosphonium salt derivative | Aldehyde | Phase-Transfer Catalysis (NaOH/CH₂Cl₂) | (E/Z)-Stilbene derivatives | E/Z ratios from 72/28 to 43/57 | rsc.org |

Preparation of Isotopically Labeled Organic Molecules

Isotopic labeling is an indispensable technique for studying reaction mechanisms, tracing metabolic pathways, and in drug development. chem-station.comresearchgate.net The Wittig reaction, utilizing deuterated phosphonium salts, provides a powerful and specific method for the synthesis of deuterium-labeled olefins. cdnsciencepub.comacs.org This approach allows for the precise placement of deuterium (B1214612) atoms, which is often difficult to achieve through other methods. cdnsciencepub.com For instance, β-deuterated phosphonium salts can be used to generate olefins with deuterium at specific vinyl positions. cdnsciencepub.com The reaction conditions, particularly the choice of base, can be optimized to maximize deuterium incorporation and prevent isotopic scrambling. datapdf.com

| Labeled Phosphonium Salt | Reactant | Base | Labeled Product Example | Reference |

|---|---|---|---|---|

| Ph₃PCD₃Br (Deuterated methyltriphenylphosphonium (B96628) bromide) | Aldehyde/Ketone | n-BuLi or t-BuLi | Mono- and di-deuterated alkenes | datapdf.com |

| β-deuterated phosphonium salts | Aldehyde/Ketone | Methylsulfinyl carbanion | Deuterium-labeled olefins | cdnsciencepub.com |

| (Not Specified) | (Not Specified) | (Not Specified) | Allylically deuterated olefins | acs.org |

Catalytic Roles of Phosphonium Systems

Beyond their stoichiometric use in olefination, phosphonium bromide compounds are highly effective catalysts in a range of organic transformations. They function as organocatalysts, particularly as phase-transfer catalysts, and have been developed into sophisticated bifunctional and polymer-supported systems for enhanced activity and recyclability.

Organocatalysis and Phase-Transfer Catalysis

Phosphonium salts are a class of highly effective phase-transfer catalysts (PTCs), a methodology recognized as a green and powerful tool in organic synthesis. alfachemic.comrsc.org PTC is essential for reactions where reactants are located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbull.com The phosphonium cation forms an ion pair with the reactant anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed. operachem.com

Tetrabutylphosphonium bromide (TBPB) often exhibits higher reactivity and greater thermal stability compared to its nitrogen-based analogue, tetrabutylammonium (B224687) bromide (TBAB). phasetransfercatalysis.com A classic demonstration of PTC efficacy is the reaction between 1-chlorooctane (B87089) (organic phase) and aqueous sodium cyanide. The uncatalyzed reaction is exceedingly slow, but the addition of a catalytic amount of hexadecyltributylphosphonium bromide results in a 99% yield of 1-cyanooctane in under two hours. operachem.comignited.in

Bifunctional Catalysis in Chemical Transformations (e.g., CO2 Cycloaddition)

A significant advancement in phosphonium bromide catalysis is the development of bifunctional systems, where the phosphonium cation and another functional group work in concert to catalyze a reaction. This is prominently demonstrated in the chemical fixation of carbon dioxide (CO2) via its cycloaddition to epoxides to form valuable cyclic carbonates. rsc.orgproquest.com

In these systems, a Lewis acidic site (such as a phenol (B47542), an organoboron group, or a metal center) and the nucleophilic bromide anion of the phosphonium salt act synergistically. proquest.comnih.govresearchgate.net The Lewis acid activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. Simultaneously, the bromide anion attacks a carbon atom of the activated epoxide, causing the ring to open. This intermediate then reacts with CO2 to form the cyclic carbonate and regenerate the catalyst. proquest.com Studies have shown that catalysts with a bromide anion exhibit higher activity in these transformations compared to those with a chloride anion. nih.govrsc.org

| Catalyst System | Functional Groups | Support | Reaction | Key Finding | Reference |

|---|---|---|---|---|---|

| Phenol-functionalized phosphonium salt | -OH (Lewis acid), P⁺Br⁻ (Nucleophile) | Silica (B1680970) | CO₂ + Epoxides → Cyclic Carbonates | Highly active and recyclable, though some deactivation occurs. | rsc.orgthieme-connect.com |

| Organoboron-phosphonium salt | Boron (Lewis acid), P⁺Br⁻ (Nucleophile) | Homogeneous | CO₂ + Alicyclic Epoxides → Polycarbonates | Bromide anion shows higher activity than chloride. | nih.govrsc.org |

| Zinc porphyrin and phosphonium bromide polymer | Zinc porphyrin (Lewis acid), P⁺Br⁻ (Nucleophile) | Porous Organic Polymer | CO₂ + Epoxides → Cyclic Carbonates | Cooperative action of multiple active sites enhances efficiency. | proquest.com |

Polymer-Supported Catalytic Systems

To address challenges of catalyst separation and recycling, phosphonium bromides have been immobilized on various solid supports, particularly polymers. mdpi.com These polymer-supported catalysts combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy recovery by simple filtration and potential for reuse, reducing costs and environmental impact. alfachemic.combohrium.com

Various supports like polystyrene and silica have been used to immobilize bifunctional phosphonium salt catalysts for CO2 cycloaddition. rsc.org In some cases, the immobilized systems show even higher activity than their homogeneous counterparts. rsc.org Innovative techniques such as plasma-assisted immobilization have been developed, which deposit the catalyst in a thin carbon coating and eliminate the need for pre-functionalized supports. nih.govresearchgate.net Polymer-supported phosphonium salts are also employed in phase-transfer catalyzed Wittig reactions, facilitating high yields of olefins and simplifying product purification. rsc.org

Integration into Polymeric Materials and Ionic Liquids

(E)-Phosphonium bromides serve as versatile building blocks in materials science, particularly in the development of advanced polymeric materials and ionic liquids. Their unique chemical structures and properties enable their integration into various functional materials, leading to applications in diverse fields. The phosphonium cation, in particular, offers advantages such as high thermal and chemical stability compared to some of its nitrogen-based analogues. nih.govbrad.ac.uk

Synthesis and Characterization of Phosphonium Polymeric Ionic Liquids (PILs)

Phosphonium polymeric ionic liquids (PILs) are a class of polyelectrolytes that combine the characteristic properties of ionic liquids with the mechanical stability and processability of polymers. The synthesis of these materials often involves the polymerization of monomers containing a phosphonium bromide group.

Synthesis: A common strategy for synthesizing phosphonium PILs is the polymerization of a vinyl-containing phosphonium bromide monomer. For example, phosphonium functionality can be attached to monomers like oxanorbornene, which are then polymerized via ring-opening metathesis polymerization (ROMP) using catalysts such as the Grubbs third-generation catalyst. rsc.orgrsc.org Another approach involves the direct nucleophilic addition of a trialkylphosphine to a monomer containing a suitable leaving group, such as 4-vinylbenzyl chloride or allyl bromide, to form the phosphonium monomer, which is then polymerized. dcu.ie Following polymerization, the bromide anion can be exchanged for other anions, such as bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻), through metathesis reactions to tune the properties of the final PIL. rsc.orgrsc.orgdcu.ie

Characterization: The resulting PILs are characterized using a range of analytical techniques to determine their structure, thermal properties, and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is crucial for confirming the chemical structure of the polymer. brad.ac.uk The appearance of a signal around +34 ppm in the ³¹P NMR spectrum is a key indicator of the formation of the quaternary phosphonium salt. brad.ac.uk Thermal stability is assessed using Thermogravimetric Analysis (TGA), which shows that phosphonium-based ILs and PILs generally exhibit high decomposition temperatures. brad.ac.uknih.gov Differential Scanning Calorimetry (DSC) is used to determine thermal transitions, such as the glass transition temperature (Tg), which is important for understanding the physical state of the polymer at different temperatures. rsc.orgnih.gov

Table 1: Characterization Data for Selected Phosphonium-Based PILs This table is interactive. You can sort and filter the data.

| PIL Structure | Anion | Tg (°C) | Tdec (°C) | Characterization Methods | Reference |

|---|---|---|---|---|---|

| Poly(4-vinylbenzyl trihexylphosphonium) | Cl⁻ | - | - | Rheometry, Raman, TGA, DSC | dcu.ie |

| Poly(4-vinylbenzyl trihexylphosphonium) | [NTf₂]⁻ | - | ~380 | Rheometry, Raman, TGA, DSC | dcu.ie |

| Poly(allyl tributylphosphonium) | Br⁻ | - | - | NMR, TGA | dcu.ie |

| Oxanorbornene-based PIL (tripropyl substituent) | Br⁻ | - | - | NMR, FT-IR, TGA, DSC | rsc.orgrsc.org |

| Oxanorbornene-based PIL (triphenyl substituent) | [NTf₂]⁻ | - | - | NMR, FT-IR, TGA, DSC | rsc.orgrsc.org |

| Triphenylphosphonium-containing glassy IL | DNS⁻ | 21.13 | >330 | NMR, TGA, DSC | nih.gov |

Development of Phosphonium-Based Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and one or more hydrogen bond donors (HBDs) that form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov Quaternary phosphonium bromides are commonly used as HBAs in the formulation of DESs due to their ability to form effective hydrogen bonds.

The preparation of phosphonium-based DESs is typically straightforward, involving the gentle heating and stirring of the phosphonium bromide salt with the chosen HBD until a homogeneous, clear liquid is formed. scispace.com A wide variety of HBDs can be paired with phosphonium bromides, including alcohols (e.g., ethylene (B1197577) glycol, glycerol), carboxylic acids (e.g., dodecanoic acid), and phenols. nih.govrsc.orgacs.orgresearchgate.net The molar ratio of the HBA to the HBD is a critical parameter that influences the physical properties of the resulting DES, such as viscosity and melting point. scispace.comresearchgate.net For example, a DES composed of methyltriphenylphosphonium bromide and ethylene glycol has been formulated for the extraction of aromatic compounds. acs.org Similarly, trihexyltetradecylphosphonium (B14245789) chloride, a related halide salt, has been combined with aspirin (B1665792) and dodecanoic acid to create hydrophobic DESs. nih.govhw.ac.uk

Table 2: Examples of Phosphonium Bromide-Based Deep Eutectic Solvents This table is interactive. You can sort and filter the data.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |

|---|---|---|---|---|

| Methyltriphenylphosphonium bromide | Ethylene Glycol | 1:4 | Aromatic extraction | acs.org |

| Methyltriphenylphosphonium bromide | Triethylene Glycol | 1:4 | Desulfurization, Denitrogenation | researchgate.net |

| Tetrabutylphosphonium bromide | Phenol | 1:4 | CO₂ Capture | scispace.com |

| Tetrabutylphosphonium bromide | Diethylene Glycol | 1:4 | CO₂ Capture | scispace.com |

| Allyltriphenylphosphonium bromide | Diethylene Glycol | 1:4, 1:10, 1:16 | CO₂ Capture | researchgate.netresearchgate.net |

| Allyltriphenylphosphonium bromide | Triethylene Glycol | 1:4, 1:10, 1:16 | CO₂ Capture | researchgate.netresearchgate.net |

| Triphenylmethylphosphonium bromide | Glycerol, Ethylene Glycols | - | General studies | rsc.org |

Application of Phosphonium-Based Systems in Gas Capture Technologies

Phosphonium-based materials, including ionic liquids and DESs, have emerged as promising candidates for gas capture technologies, particularly for the separation of carbon dioxide (CO₂) from flue gas streams. acs.orgarxiv.org Their negligible vapor pressure, high thermal stability, and tunable affinity for CO₂ make them attractive alternatives to traditional amine-based solvents. arxiv.orgresearchgate.net

The mechanism of CO₂ capture can be either physical (physisorption) or chemical (chemisorption). In chemisorption, the phosphonium cation can play an active role. For instance, in certain systems, the process is initiated by the deprotonation of the phosphonium cation to form a phosphonium ylide, which is a key intermediate that reacts with CO₂. arxiv.orgarxiv.org The efficiency of this process is influenced by steric hindrances from the alkyl chains on the phosphonium cation. arxiv.org

Studies have shown that both the cation and the anion of the phosphonium salt influence the CO₂ absorption capacity. acs.orgresearchgate.net For example, phosphonium-based DESs have been prepared and their CO₂ solubility measured at various temperatures and pressures. scispace.comresearchgate.netresearchgate.net Research on DESs made from allyltriphenylphosphonium bromide and glycols indicated that factors like the length of the HBD's alkyl chain and the presence of ether groups affect CO₂ solubility. researchgate.netresearchgate.net Furthermore, phosphonium ILs have been immobilized on solid supports like activated carbon to create efficient adsorbents for CO₂/N₂ separation, with the modified material showing improved selectivity. mdpi.com

Table 3: CO₂ Capture Performance of Phosphonium-Based Systems This table is interactive. You can sort and filter the data.

| System Type | Phosphonium Salt | Co-solvent / HBD / Support | Key Finding | Reference |

|---|---|---|---|---|

| Ionic Liquid | Trihexyltetradecylphosphonium cation with various anions | - | Thermophysical behavior for CO₂ absorption modeled. | acs.org |

| Ionic Liquid | Tetrabutylphosphonium cation with 2-cyanopyrrolidine anion | - | Ylide formation is a key step in chemisorption. | arxiv.orgarxiv.org |

| Deep Eutectic Solvent | Allyltriphenylphosphonium bromide | Diethylene Glycol | CO₂ solubility depends on HBD chain length. | researchgate.netresearchgate.net |

| Deep Eutectic Solvent | Tetrabutylphosphonium bromide | Phenol | High CO₂ solubility capacity observed. | scispace.com |

| Solid Sorbent | Phosphonium IL | Activated Carbon | Improved CO₂/N₂ selectivity after immobilization. | mdpi.com |

Directed Derivatization and Functional Group Interconversions

Phosphonium bromides are pivotal reagents in organic synthesis, enabling a wide array of directed derivatizations and functional group interconversions. Their most prominent role is as precursors to phosphorus ylides for the Wittig reaction, a powerful method for creating carbon-carbon double bonds. nih.govmcmaster.ca

The synthesis of phosphonium salts is often achieved through the Sɴ2 reaction of a phosphine (B1218219), such as triphenylphosphine, with an alkyl halide. youtube.comgoogle.com The reactivity of the halide follows the order I > Br > Cl. google.com Once formed, the phosphonium bromide can be treated with a base to generate the corresponding phosphorus ylide.

The Wittig reaction involves the reaction of this ylide with an aldehyde or ketone. The stereochemical outcome of the reaction, yielding either an (E)- or (Z)-alkene, is highly dependent on the nature of the substituents on the ylide. Stabilized ylides, which contain an electron-withdrawing group on the ylidic carbon, generally react to form (E)-alkenes with high selectivity. mcmaster.ca This control over stereochemistry is a cornerstone of modern organic synthesis.

Beyond the Wittig reaction, phosphonium salts are involved in numerous other transformations:

Synthesis of other Phosphonium Salts: They can be synthesized from benzyl (B1604629) alcohols by reaction with TMSBr and PPh₃. organic-chemistry.org

Catalysis: Phosphonium salts, including bromides, act as efficient phase-transfer catalysts and have been used to catalyze the insertion of CO₂ into epoxides. rsc.orgresearchgate.net

Functional Group Interconversion: Alcohols can be converted into the corresponding alkyl bromides using reagents like triphenylphosphine and a source of bromide, or via activation with a phosphine oxide. organic-chemistry.org The reaction of triphenylphosphine hydrobromide with aryl acetals or ketals can yield the corresponding aldehydes or ketones along with alkyl phosphonium bromides. rsc.org This demonstrates their utility in both forming and being formed through functional group interconversions. Vinylphosphonium salts can undergo nucleophilic addition, leading to ylides that participate in intramolecular Wittig reactions to form carbo- and heterocyclic systems. nih.gov

Table 4: Functional Group Interconversions Involving Phosphonium Bromides This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Alkyl Bromide | Triphenylphosphine | Alkyl(triphenyl)phosphonium bromide | Salt Formation (Wittig Precursor) | youtube.com |

| Phosphonium Bromide + Aldehyde/Ketone | Base | (E)- or (Z)-Alkene | Wittig Olefination | mcmaster.ca |

| Benzyl Alcohol | TMSBr, PPh₃ | Benzyl(triphenyl)phosphonium bromide | Salt Formation | organic-chemistry.org |

| Alcohol | Polymer-bound phosphine oxide, Oxalyl bromide | Alkyl Bromide | Halogenation | organic-chemistry.org |

| Aryl Acetal/Ketal | Triphenylphosphine hydrobromide | Aldehyde/Ketone | Deprotection / Salt Formation | rsc.org |

| Vinylphosphonium Salt + Nucleophile | - | Carbo-/Heterocycle | Annulation via Intramolecular Wittig | nih.gov |

Structure Reactivity Relationship Studies of E Phosphonium Bromides

Correlation Between Molecular Architecture and Stereochemical Outcomes

The three-dimensional arrangement of atoms within an (E)-phosphonium bromide molecule plays a pivotal role in determining the stereochemistry of the resulting alkene in a Wittig reaction. The geometry of the phosphonium (B103445) salt directly influences the formation of the transient oxaphosphetane intermediate, which in turn dictates whether a (Z)- or (E)-alkene is preferentially formed.

The inherent (E)-geometry of the alkenyl group in the phosphonium salt does not, by itself, guarantee the formation of an (E)-alkene. The stereochemical outcome is a result of a complex interplay of steric and electronic factors during the reaction. For instance, the reaction of vinylphosphonium salts with organocopper compounds, followed by a Wittig reaction, has been shown to predominantly yield the (Z)-isomer of the resulting alkene. beilstein-journals.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable tools for elucidating the precise molecular architecture of these salts. For example, the spectroscopic properties (IR, 1H, and 13C NMR) and X-ray data of 2-aminovinylphosphonium salts confirm they exist in the enamine tautomeric form. beilstein-journals.org Such detailed structural information is crucial for understanding and predicting the stereochemical course of their reactions.

Impact of Substituent Effects on Reactivity and Selectivity

The nature of the substituents attached to the phosphonium ylide, which is generated from the phosphonium bromide salt, has a profound impact on its reactivity and the stereoselectivity of the Wittig reaction. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the electronic properties of the substituents on the carbanionic carbon.

Stabilized ylides, which bear electron-withdrawing groups (EWGs) such as esters or ketones, are less reactive and generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This preference for the (E)-isomer is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate formed during the reaction. The reversibility of the initial steps of the Wittig reaction with stabilized ylides allows for equilibration to the more stable intermediate, which then decomposes to the (E)-alkene.

Conversely, non-stabilized ylides, which have alkyl or hydrogen substituents, are more reactive and typically yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org Semi-stabilized ylides, often bearing aryl substituents, can give mixtures of (E)- and (Z)-alkenes, with the ratio being influenced by the specific reactants and reaction conditions. wikipedia.org

The following table illustrates the general trend of substituent effects on the stereochemical outcome of the Wittig reaction:

| Ylide Type | Substituent on Carbanion | Typical Alkene Product |

| Stabilized | Electron-Withdrawing Group (e.g., -COOR, -COR) | (E)-alkene |

| Semi-stabilized | Aryl Group (e.g., -Ph) | Mixture of (E)- and (Z)-alkenes |

| Non-stabilized | Alkyl or Hydrogen Group | (Z)-alkene |

Influence of Counterions on Chemical Behavior and Applications

The counterion associated with the phosphonium cation, in this case, bromide, can significantly influence the chemical behavior and applications of (E)-phosphonium salts. While often considered a "spectator ion," the bromide ion can affect the solubility, stability, and reactivity of the phosphonium salt and the corresponding ylide.

In the context of the Wittig reaction, the presence and nature of halide ions can impact the stereochemical outcome. For instance, the use of lithium bases in the generation of ylides can lead to the formation of lithium halide salts as byproducts. These salts can influence the reaction pathway, sometimes leading to a "stereochemical drift" where the initial kinetic product ratio changes over time. wikipedia.org While much of the focus has been on the effect of lithium salts, the specific role of the bromide counterion from the starting phosphonium salt can also be a contributing factor.

The nature of the halide counterion can also affect the physical properties of the phosphonium salt. For example, vinylphosphonium salts can be synthesized through the dehydrohalogenation of α-bromoethylphosphonium bromide in the presence of lithium bromide. beilstein-journals.org This highlights the direct involvement of the bromide ion in the synthetic pathway.

Furthermore, the choice of counterion can be critical in other applications of phosphonium salts. For instance, in the development of ionic liquids, the anion plays a crucial role in determining the physical and chemical properties of the salt.

Q & A

Q. What are the standard protocols for synthesizing (E)-configured phosphonium bromide derivatives, and how can reaction conditions be optimized?

Synthesis typically involves alkylation of triphenylphosphine with a bromoalkane followed by isolation of the (E)-isomer via recrystallization or chromatography. Key parameters include solvent polarity (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric excess of the bromoalkane to minimize byproducts . Optimization requires monitoring reaction progress via P NMR to track phosphonium salt formation and isomer ratios .

Q. Which spectroscopic techniques are most reliable for characterizing phosphonium bromide compounds?

H and C NMR are essential for confirming alkyl chain integration and stereochemistry. P NMR is critical for identifying phosphonium centers (δ ~20–30 ppm). X-ray crystallography resolves (E)/(Z) configurations unambiguously, while FT-IR verifies bromide counterion presence (absorption ~600 cm) .

Q. How can researchers mitigate hygroscopicity issues in phosphonium bromide salts during storage?

Store compounds in desiccators with anhydrous calcium chloride or silica gel. For long-term stability, use argon-purged vials and avoid polar solvents that promote hydrolysis. Pre-drying substrates under vacuum (40–60°C) before reactions minimizes water interference .

Q. What are the primary applications of phosphonium bromides in organic synthesis?

These salts are widely used as precursors in Wittig reactions to generate alkenes. For example, (4-carboxybutyl)triphenylphosphonium bromide enables stereoselective synthesis of α,β-unsaturated esters for drug intermediates . They also serve as phase-transfer catalysts in nucleophilic substitutions .

Q. How should researchers handle discrepancies in reported melting points or solubility data for phosphonium bromides?

Cross-validate data using multiple sources (e.g., PubChem, primary literature) and replicate measurements under controlled conditions. Variations often arise from impurities, polymorphic forms, or solvent traces. Differential Scanning Calorimetry (DSC) provides precise melting point analysis .

Advanced Research Questions

Q. What strategies resolve low yields in Wittig reactions using (E)-phosphonium bromides?

Low yields may stem from incomplete ylide formation or competing side reactions. Optimize base choice (e.g., NaH vs. KOtBu) and reaction time. Use anhydrous conditions and inert atmospheres. For sterically hindered substrates, microwave-assisted synthesis can enhance efficiency .

Q. How can researchers address contradictory data in mechanistic studies of phosphonium bromide-mediated reactions?

Employ isotopic labeling (e.g., H or C) to trace reaction pathways. Computational tools like DFT simulations clarify transition states and energetics. Replicate conflicting studies with strict controls and compare kinetic data (e.g., Arrhenius plots) .

Q. What methodologies enable selective anion exchange in phosphonium bromide ionic liquids?

Metathesis with silver salts (e.g., AgTFSI) replaces bromide with target anions. Monitor exchange via conductivity measurements and ICP-MS for residual bromide. Solvent selection (e.g., acetone/water mixtures) affects exchange efficiency and purity .

Q. How should researchers design experiments to probe the biological activity of phosphonium bromides in mitochondrial targeting?

Use fluorescent probes (e.g., rhodamine B) conjugated to phosphonium salts to track cellular uptake. Validate mitochondrial localization via confocal microscopy and assess cytotoxicity with MTT assays. Compare lipophilicity (logP) and cationic charge effects on membrane penetration .

Q. What advanced statistical methods are appropriate for analyzing structure-activity relationships (SAR) in phosphonium bromide derivatives?

Multivariate regression or machine learning models (e.g., Random Forest) correlate structural descriptors (e.g., alkyl chain length, logP) with biological activity. Validate models using leave-one-out cross-validation and external datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.